

Application Note: Quantification of Carbetocin Acetate in Human Plasma using HPLC-UV

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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B15604692

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Introduction

Carbetocin acetate is a long-acting synthetic analogue of the human hormone oxytocin. It is primarily used for the prevention of postpartum hemorrhage. The accurate quantification of Carbetocin in plasma samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the determination of **Carbetocin acetate** in human plasma. The described protocol includes plasma sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Materials and Reagents

- **Carbetocin Acetate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)

- Deionized water (18.2 MΩ·cm)
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- 0.22 µm syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- Reversed-phase C18 column (e.g., Waters Xbridge C18, 150 x 4.6 mm, 5 µm).^[1]
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Preparation of Solutions

- Mobile Phase A: Prepare a 10 mM ammonium acetate solution in deionized water and adjust the pH to 6.5 with acetic acid.
- Mobile Phase B: Acetonitrile.
- Stock Solution (1 mg/mL): Accurately weigh and dissolve **Carbetocin acetate** reference standard in deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations for the calibration curve.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of Carbetocin into blank human plasma.

Plasma Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples to room temperature.
- In a microcentrifuge tube, pipette 200 μ L of the plasma sample (or standard/QC).
- Add 600 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue with 200 μ L of the initial mobile phase composition.
- Vortex for 30 seconds to ensure complete dissolution.
- Filter the reconstituted sample through a 0.22 μ m syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of **Carbetocin acetate**.

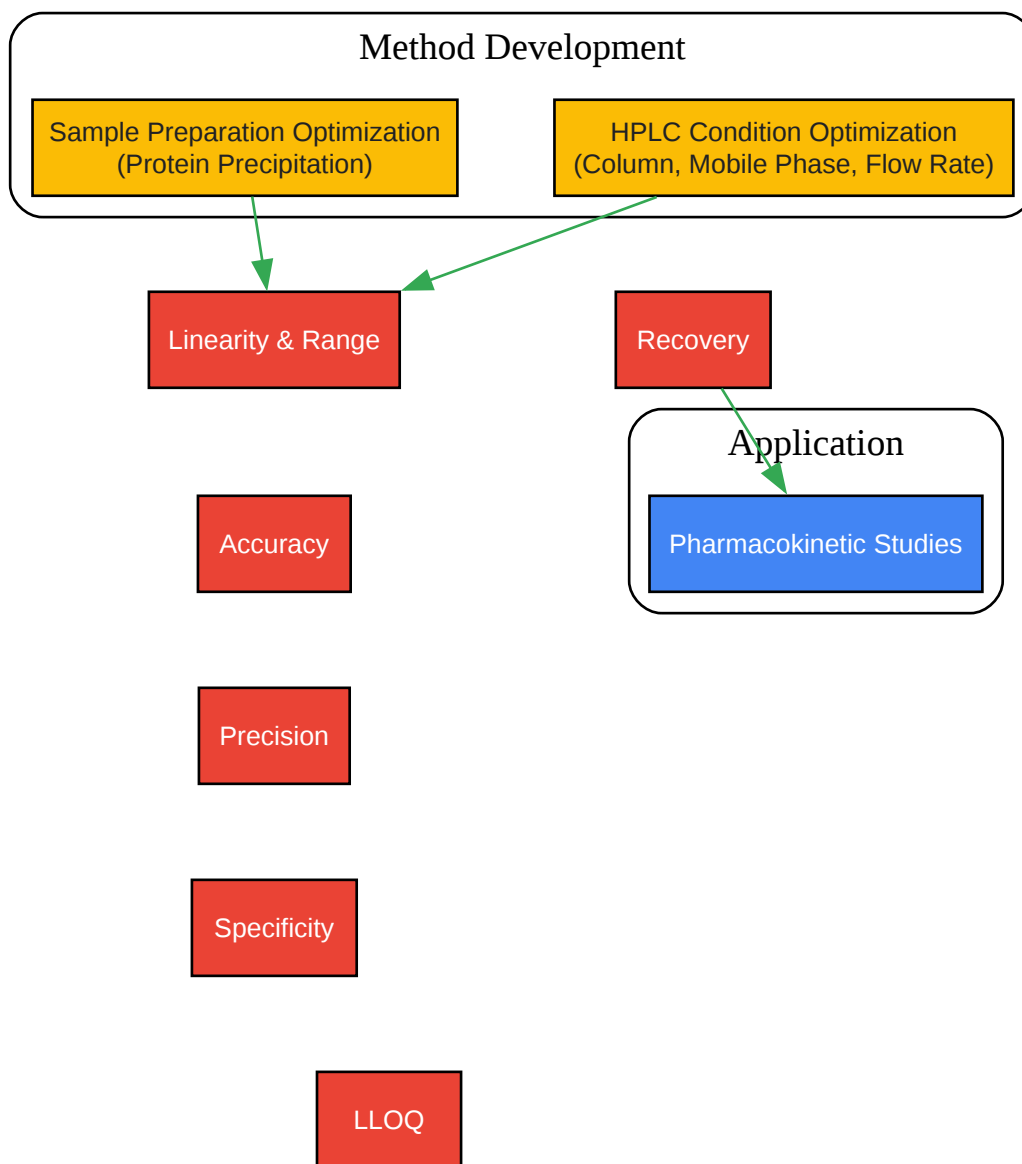
Parameter	Condition
Column	C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase	A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile
Gradient Program	Time (min)
0.0	
15.0	
15.1	
17.0	
17.1	
20.0	
Flow Rate	1.0 mL/min ^[1]
Column Temperature	40°C
Detection	UV at 220 nm ^{[1][2]}
Injection Volume	20 µL ^[1]
Run Time	20 minutes

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for a bioanalytical method for Carbetocin or a closely related analogue like Oxytocin in plasma. These values are provided as a guideline and should be established for each specific laboratory and application.

Validation Parameter	Typical Acceptance Criteria/Results
Linearity Range	0.25 - 8.0 µg/mL (for Carbetocin) with a correlation coefficient (r^2) of ≥ 0.999 . ^[3] Linearity for similar peptides in plasma has been established in the ng/mL range.
Lower Limit of Quantification (LLOQ)	The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically $\leq 20\%$). For a similar peptide, oxytocin, an LLOQ of 4.5 mg/L has been reported. ^[4]
Accuracy	Within $\pm 15\%$ of the nominal concentration ($\pm 20\%$ at the LLOQ).
Precision (Intra- and Inter-day)	Relative Standard Deviation (RSD) $\leq 15\%$ ($\leq 20\%$ at the LLOQ).
Recovery	Consistent, precise, and reproducible. An average recovery of 99.3% has been reported for Carbetocin from a prepared solution. ^[3] Recovery from plasma is expected to be lower but consistent.
Specificity	No significant interfering peaks from endogenous plasma components at the retention time of Carbetocin.

Visualizations



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References

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